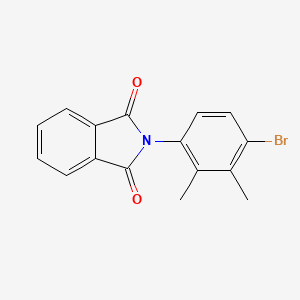

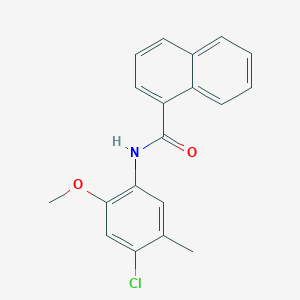

![molecular formula C12H22N4O2 B5694965 1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione CAS No. 42563-65-5](/img/structure/B5694965.png)

1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Overview

Description

1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, commonly known as TEI, is a heterocyclic organic compound. It is widely used in scientific research due to its unique properties and mechanism of action. TEI is synthesized through a complex process, and its application in research has led to significant advances in various fields.

Mechanism of Action

TEI acts as a positive allosteric modulator of GABA-A receptors. It enhances the activity of GABA-A receptors by increasing the binding of GABA, a neurotransmitter that inhibits neuronal activity. This results in an overall decrease in neuronal activity, leading to the anxiolytic and anticonvulsant effects of TEI.

Biochemical and Physiological Effects:

TEI has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, leading to an overall decrease in neuronal activity. This results in anxiolytic and anticonvulsant effects, making TEI a potential treatment for anxiety and epilepsy. TEI has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

TEI has several advantages for use in lab experiments. It has a high affinity for GABA-A receptors, making it a potent modulator of neuronal activity. It is also relatively stable and can be stored for long periods without significant degradation. However, TEI has some limitations, including its complex synthesis process and relatively high cost. It also has a narrow therapeutic window, which may limit its use in clinical settings.

Future Directions

TEI has significant potential for future research and development. Some potential future directions include:

1. Investigating the role of TEI in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

2. Developing new synthetic methods for TEI that are more efficient and cost-effective.

3. Investigating the potential use of TEI in combination with other drugs to enhance its therapeutic effects.

4. Studying the effects of TEI on other neurotransmitter systems in the brain, such as the glutamate system.

5. Investigating the potential use of TEI as a tool for studying the role of GABA-A receptors in various neurological disorders.

Conclusion:

TEI is a unique and potent modulator of GABA-A receptors. Its use in scientific research has led to significant advances in our understanding of the role of GABA-A receptors in various neurological disorders. TEI has several advantages for use in lab experiments, including its high affinity for GABA-A receptors and relative stability. However, it also has some limitations, including its complex synthesis process and narrow therapeutic window. Despite these limitations, TEI has significant potential for future research and development, and its use may lead to new treatments for a range of neurological disorders.

Synthesis Methods

TEI is synthesized through the reaction of ethyl acetoacetate and ethylenediamine in the presence of acetic acid. The reaction results in the formation of a cyclic intermediate, which is further treated with acetic anhydride to produce TEI. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of pure TEI.

Scientific Research Applications

TEI is widely used in scientific research due to its unique properties. It has been shown to have a high affinity for GABA-A receptors, which are involved in the regulation of neurotransmitter activity in the brain. TEI has been used in studies to investigate the role of GABA-A receptors in various neurological disorders, including anxiety, depression, and epilepsy.

properties

IUPAC Name |

1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-5-13-9-10(15(7-3)11(13)17)16(8-4)12(18)14(9)6-2/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQNHTGDXFWLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2C(N(C1=O)CC)N(C(=O)N2CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356600 | |

| Record name | 1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

CAS RN |

42563-65-5 | |

| Record name | 1,3,4,6-Tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42563-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

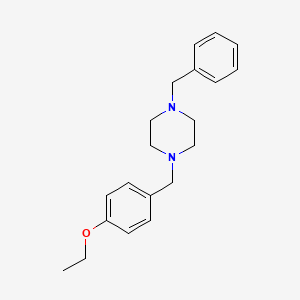

![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)

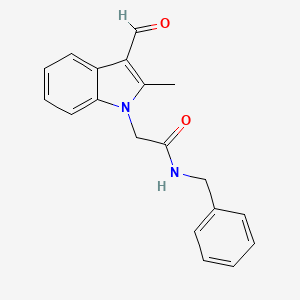

![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)

![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)

![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)

![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)

![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)